molecular formula C14H17ClFNO4 B13535999 (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid

Cat. No.: B13535999
M. Wt: 317.74 g/mol
InChI Key: FVQLAORQXPFNJI-LLVKDONJSA-N
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Description

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 4-chloro-3-fluorophenyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone: The protected amino group is then coupled with a 4-chloro-3-fluorophenyl derivative to form the desired propanoic acid backbone.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug candidate.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid: Similar structure but lacks the fluorine atom.

    (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid: Similar structure but lacks the chlorine atom.

    (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid: Similar structure but contains a bromine atom instead of chlorine and fluorine.

Uniqueness

The presence of both chlorine and fluorine atoms in (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications.

Properties

Molecular Formula

C14H17ClFNO4

Molecular Weight

317.74 g/mol

IUPAC Name

(3R)-3-(4-chloro-3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

FVQLAORQXPFNJI-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)Cl)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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